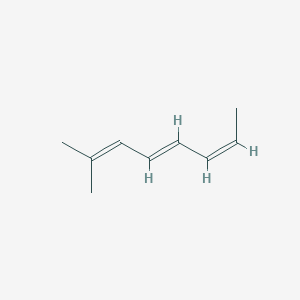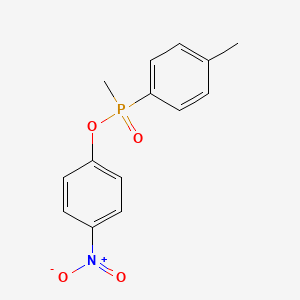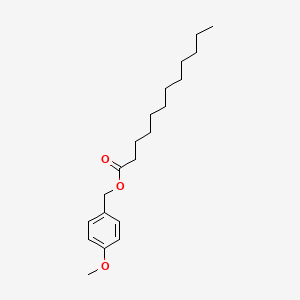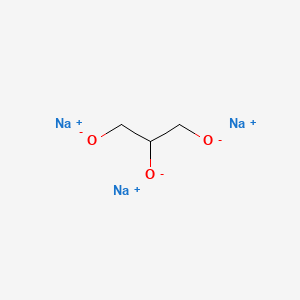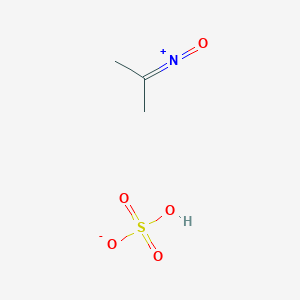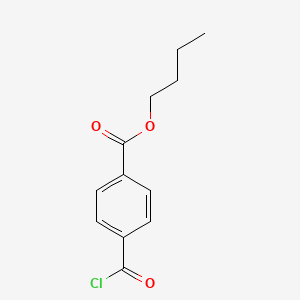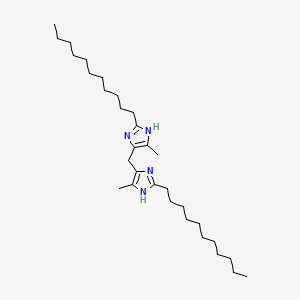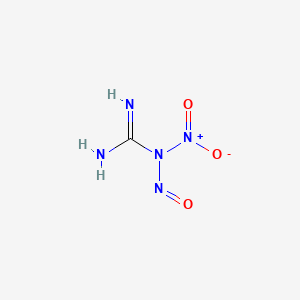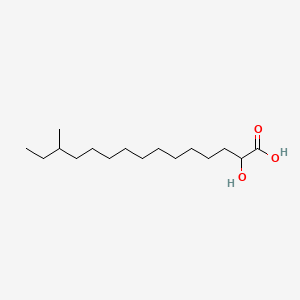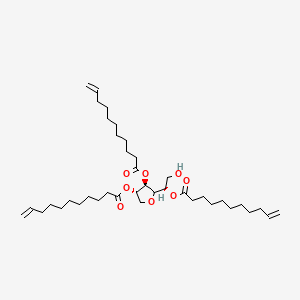
Sorbitan, tri-10-undecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, tri-10-undecenoate is a chemical compound derived from sorbitan and 10-undecenoic acid. It is primarily used as a surfactant and emulsifying agent in various industrial and pharmaceutical applications. The compound is known for its ability to stabilize emulsions and improve the solubility of hydrophobic substances in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, tri-10-undecenoate is synthesized through the esterification of sorbitan with 10-undecenoic acid. The reaction typically involves heating sorbitan and 10-undecenoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired ester is formed, which is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed using acidic catalysts. The product is then separated and purified using techniques such as distillation, filtration, and drying to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tri-10-undecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Sorbitan, tri-10-undecenoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.
Medicine: Utilized in the development of drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Applied in the production of cosmetics, food products, and industrial lubricants.
Mechanism of Action
The mechanism of action of sorbitan, tri-10-undecenoate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. It interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and stabilization of active pharmaceutical ingredients .
Comparison with Similar Compounds
Sorbitan monostearate: Another sorbitan ester used as an emulsifier.
Sorbitan tristearate: Known for its use in food and cosmetic industries.
Sorbitan monooleate: Commonly used in pharmaceuticals and cosmetics.
Comparison: Sorbitan, tri-10-undecenoate is unique due to its specific esterification with 10-undecenoic acid, which imparts distinct surfactant properties. Compared to other sorbitan esters, it offers enhanced stability and solubility for certain applications, making it particularly valuable in specialized industrial and pharmaceutical formulations .
Properties
CAS No. |
94043-07-9 |
|---|---|
Molecular Formula |
C39H66O8 |
Molecular Weight |
662.9 g/mol |
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-undec-10-enoyloxyethyl]-4-undec-10-enoyloxyoxolan-3-yl] undec-10-enoate |
InChI |
InChI=1S/C39H66O8/c1-4-7-10-13-16-19-22-25-28-35(41)45-33(31-40)38-39(47-37(43)30-27-24-21-18-15-12-9-6-3)34(32-44-38)46-36(42)29-26-23-20-17-14-11-8-5-2/h4-6,33-34,38-40H,1-3,7-32H2/t33-,34+,38-,39-/m1/s1 |
InChI Key |
WQLFZTYACWPFGS-UDKDVIIMSA-N |
Isomeric SMILES |
C=CCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCC=C)[C@@H](CO)OC(=O)CCCCCCCCC=C |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCC=C)C(CO)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


